Cas no 2380610-29-5 ((5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione)
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione structure](https://ja.kuujia.com/scimg/cas/2380610-29-5x500.png)
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- (5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- E88303
- PS-17566
- 2380610-29-5
- (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione
-
- インチ: 1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)/t6-/m1/s1
- InChIKey: YRYCOOMEQSXVLJ-ZCFIWIBFSA-N
- ほほえんだ: O=C1[C@@]2(CNCC2)NC(N1)=O
計算された属性
- せいみつぶんしりょう: 155.069476538g/mol
- どういたいしつりょう: 155.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 70.2
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSG159-250MG |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 97% | 250MG |
¥ 2,376.00 | 2023-03-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693735-1g |
(R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 98% | 1g |
¥12404 | 2023-04-14 | |
eNovation Chemicals LLC | Y1218656-250MG |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 97% | 250mg |
$445 | 2024-07-21 | |
eNovation Chemicals LLC | Y1218656-1G |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 97% | 1g |
$1115 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSG159-100MG |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 97% | 100MG |
¥ 1,485.00 | 2023-03-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSG159-500MG |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 97% | 500MG |
¥ 3,960.00 | 2023-03-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693735-500mg |
(R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 98% | 500mg |
¥7677 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693735-5g |
(R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 98% | 5g |
¥37210 | 2023-04-14 | |
Chemenu | CM1018626-5g |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 95%+ | 5g |
$3240 | 2023-03-25 | |
eNovation Chemicals LLC | Y1218656-100mg |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2380610-29-5 | 97% | 100mg |
$275 | 2024-07-21 |
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dioneに関する追加情報
Introduction to (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione (CAS No. 2380610-29-5)
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This spirocyclic compound, characterized by a triazole ring fused with a nonane backbone, exhibits promising potential in various biological and chemical applications. With a CAS number of 2380610-29-5, it stands as a testament to the innovative advancements in heterocyclic chemistry and molecular design.
The compound's structure, featuring a spirocyclic core, contributes to its stability and reactivity, making it an intriguing candidate for further research and development. The presence of three nitrogen atoms in the triazole ring enhances its ability to interact with biological targets, suggesting possible applications in drug discovery and medicinal chemistry.
In recent years, there has been a surge in interest regarding spirocyclic compounds due to their unique conformational flexibility and binding properties. Studies have shown that such structures can effectively modulate enzyme activity and receptor interactions, which are crucial for developing novel therapeutic agents. The specific stereochemistry of (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione, particularly the (5R) configuration, plays a pivotal role in determining its biological efficacy and selectivity.
One of the most compelling aspects of this compound is its potential in the development of antiviral and anticancer agents. The triazole moiety is known for its ability to interfere with viral replication and cancer cell proliferation by inhibiting key enzymes and pathways. Furthermore, the spirocyclic structure provides a scaffold that can be modified to enhance pharmacokinetic properties, such as solubility and bioavailability.
Recent research has highlighted the compound's interaction with various biological targets, including proteases and kinases involved in signal transduction pathways. These interactions are critical for understanding its mechanism of action and for designing derivatives with improved therapeutic profiles. The ability of (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione to bind tightly to these targets suggests its potential as a lead compound for further optimization.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and enantiopurity. Advanced synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, have been employed to construct the spirocyclic core with high fidelity. These methodologies not only highlight the synthetic prowess but also underscore the importance of stereocontrol in pharmaceutical chemistry.
Evaluation of (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione in preclinical models has revealed encouraging results regarding its pharmacological activity. In vitro studies have demonstrated its efficacy against several disease-related targets, while initial in vivo experiments suggest favorable pharmacokinetic behavior. These findings pave the way for more extensive clinical trials to assess its safety and efficacy in human populations.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it an attractive candidate for materials science research, particularly in the development of functional polymers and supramolecular assemblies. The spirocyclic core can serve as a building block for creating novel materials with tailored properties.
As research continues to uncover new applications for heterocyclic compounds like (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione, collaboration between chemists, biologists, and pharmacologists will be essential to translate laboratory discoveries into tangible benefits for society. The compound exemplifies how innovative molecular design can lead to breakthroughs in medicine and materials science.
In conclusion, (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. Its unique structure and promising biological activity position it as a valuable tool for drug discovery and material innovation. Continued research into this compound will undoubtedly yield further insights into its potential applications and contribute to the development of next-generation therapeutics.
2380610-29-5 ((5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione) 関連製品
- 896324-18-8(7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 133261-06-0(Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)
- 1062122-60-4(seco-Temsirolimus)
- 1361646-38-9(6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid)
- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)
- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)
- 618873-38-4(4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)
- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 2387149-01-9(Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
